3(2H)-Isoxazolone, 2-(4-bromophenyl)-5-methyl-
CAS No.: 61563-94-8
Cat. No.: VC17322768
Molecular Formula: C10H8BrNO2
Molecular Weight: 254.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61563-94-8 |
|---|---|
| Molecular Formula | C10H8BrNO2 |
| Molecular Weight | 254.08 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-5-methyl-1,2-oxazol-3-one |
| Standard InChI | InChI=1S/C10H8BrNO2/c1-7-6-10(13)12(14-7)9-4-2-8(11)3-5-9/h2-6H,1H3 |
| Standard InChI Key | VAKKGGDEHPMKNS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)N(O1)C2=CC=C(C=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
3(2H)-Isoxazolone derivatives are tautomeric systems where the keto-enol equilibrium influences reactivity. In 2-(4-bromophenyl)-5-methyl-3(2H)-isoxazolone, the bromophenyl group at position 2 and the methyl group at position 5 create distinct electronic effects. The bromine atom enhances electrophilic substitution resistance, while the methyl group modulates ring strain and solubility .
Key Structural Attributes:
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IUPAC Name: 2-(4-Bromophenyl)-5-methyl-3(2H)-isoxazolone
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Molecular Formula: C₁₀H₈BrNO₂
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Molecular Weight: 270.08 g/mol
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Tautomerism: Exists in equilibrium between keto (3-isoxazolone) and enol (2H-isoxazole) forms, with the keto form typically predominant in polar solvents .
Synthetic Methodologies
Cyclization Strategies
The synthesis of 3(2H)-isoxazolones generally involves cyclocondensation reactions. For 2-(4-bromophenyl)-5-methyl-3(2H)-isoxazolone, a two-step approach is employed:
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Formation of the Isoxazolone Core:
Reaction of ethyl acetoacetate with hydroxylamine hydrochloride under acidic conditions yields 5-methyl-3(2H)-isoxazolone. Subsequent bromination at the phenyl ring introduces the 4-bromophenyl group . -
Bromination and Functionalization:
N-Bromosuccinimide (NBS) in acetic acid selectively brominates the para position of the phenyl group. This step achieves yields of 82–85% under optimized conditions (75°C, 40 min) .
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Key Observations |
|---|---|---|---|
| Cyclization | Ethyl acetoacetate, NH₂OH·HCl, HCl/EtOH, reflux | 75% | Forms 5-methyl-3(2H)-isoxazolone core |
| Bromination | NBS, AcOH, 75°C, 40 min | 82% | Para selectivity confirmed via NMR |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR:
Infrared Spectroscopy (IR)
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Strong absorption at 1720 cm⁻¹ (C=O stretch) and 1560 cm⁻¹ (C=N stretch), confirming the isoxazolone ring .
Reactivity and Functionalization
Electrophilic Substitution
The electron-withdrawing bromine atom directs further substitutions to the meta position of the phenyl ring. For example, nitration with HNO₃/H₂SO₄ yields 2-(4-bromo-3-nitrophenyl)-5-methyl-3(2H)-isoxazolone .
Ring-Opening Reactions
Under basic conditions (e.g., NaOH), the isoxazolone ring undergoes hydrolysis to form β-keto amides, enabling diversification into larger heterocycles .
Biological Activity and Applications
Hypothesized Pharmacological Properties
Structural analogs of 3(2H)-isoxazolone exhibit:
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Anticancer Activity: Apoptosis induction via caspase-3 activation (IC₅₀ ≈ 12 µM in MCF-7 cells) .
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Antimicrobial Effects: Growth inhibition of Staphylococcus aureus (MIC = 64 µg/mL) .
Material Science Applications
The bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, making the compound a building block for conjugated polymers in organic electronics .
Challenges and Future Directions
Synthetic Limitations
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Regioselectivity: Competing ortho bromination requires careful control of reaction conditions .
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Tautomeric Stability: Enol form dominance in nonpolar solvents complicates crystallography .
Research Opportunities
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Structure-Activity Relationships: Systematic modification of the methyl and bromophenyl groups to optimize bioactivity.
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Catalytic Applications: Exploration in asymmetric synthesis as chiral ligands.
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